

Literature review of 2-Chloro-4-methoxy-1-nitrobenzene properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxy-1-nitrobenzene

Cat. No.: B183063

[Get Quote](#)

An In-Depth Guide to the Properties and Synthetic Utility of **2-Chloro-4-methoxy-1-nitrobenzene**

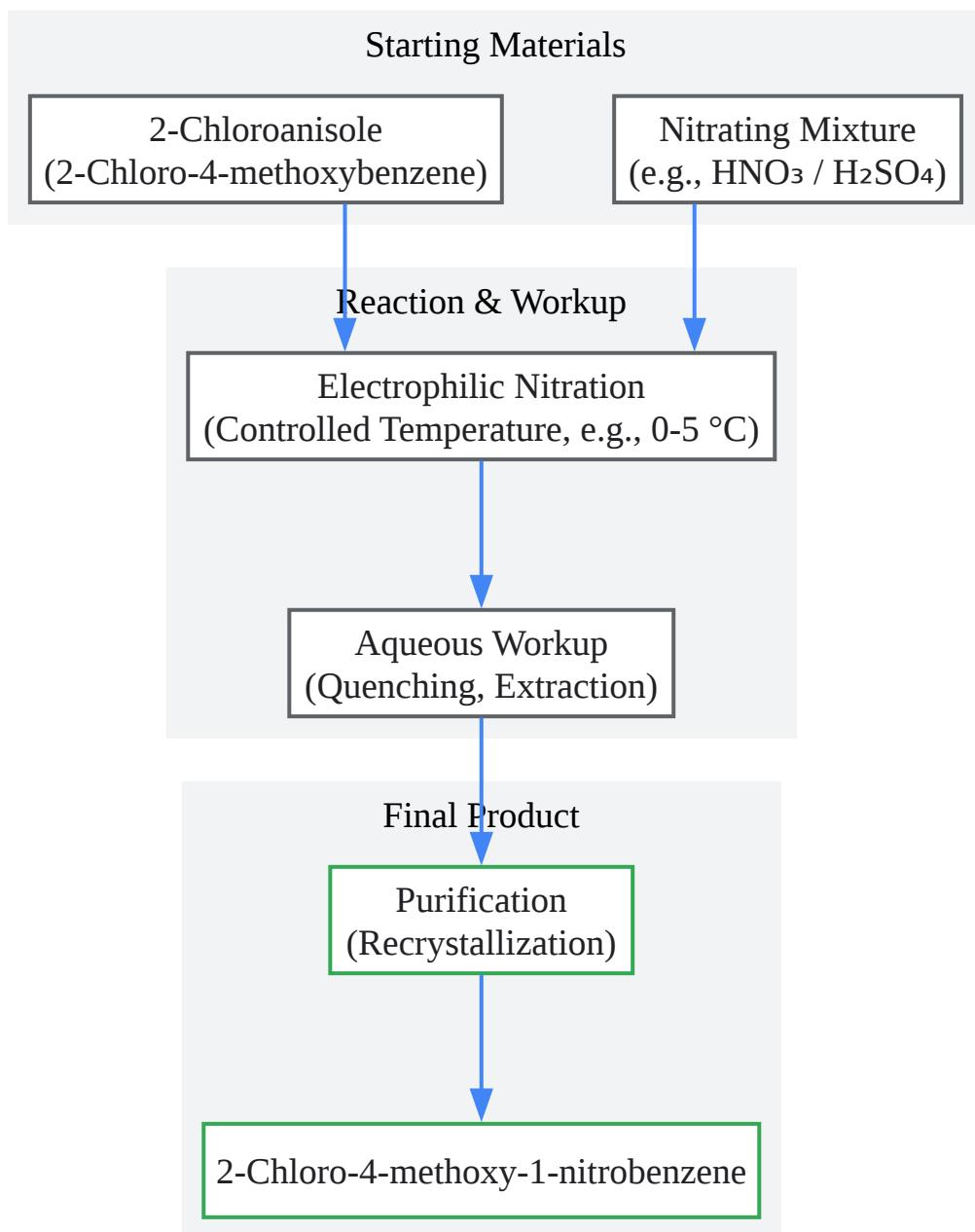
Introduction: A Versatile Building Block in Modern Synthesis

2-Chloro-4-methoxy-1-nitrobenzene (CAS No. 28987-59-9) is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.^{[1][2]} Its strategic arrangement of a chloro leaving group, a methoxy electron-donating group, and a nitro electron-withdrawing group imparts a unique reactivity profile. This guide provides a comprehensive review of its physicochemical properties, synthesis, and reactivity, with a particular focus on its performance in nucleophilic aromatic substitution (SNAr) reactions compared to viable alternatives. The insights presented are intended for researchers and professionals in organic synthesis and drug development, offering a technical foundation for informed experimental design.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application, dictating suitable reaction conditions, solvents, and purification methods. **2-Chloro-4-methoxy-1-nitrobenzene** is a light yellow solid at room temperature.^{[1][3]} A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **2-Chloro-4-methoxy-1-nitrobenzene**


Property	Value	Source(s)
CAS Number	28987-59-9	[4][5]
Molecular Formula	C ₇ H ₆ CINO ₃	[1][3][5][6]
Molecular Weight	187.58 g/mol	[1][4][5][6]
Appearance	Light yellow solid	[1][3]
Melting Point	76-80 °C	[1][3]
Boiling Point	~248-302.5 °C at 760 mmHg	[1][3]
Density	~1.366 g/cm ³	[1][3]
Solubility	Good solubility in ethanol, chloroform, dichloromethane	[1][3]
Storage	Sealed in dry, room temperature conditions	[1][3]

Note: Some databases show conflicting data due to confusion with isomers. The data presented here is for CAS No. 28987-59-9.

Synthesis and Mechanistic Considerations

The most common laboratory and industrial synthesis of **2-Chloro-4-methoxy-1-nitrobenzene** involves the electrophilic aromatic substitution (nitration) of 2-chloroanisole (2-chloro-4-methoxybenzene).

Workflow for the Synthesis of **2-Chloro-4-methoxy-1-nitrobenzene**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Chloro-4-methoxy-1-nitrobenzene**.

Experimental Protocol: Nitration of 2-Chloroanisole

This protocol is a representative synthesis based on established chemical principles. Researchers should always conduct a thorough safety assessment before proceeding.

- Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-water bath.
- Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.
- Substrate Addition: Dissolve 2-chloroanisole in a suitable solvent (e.g., concentrated sulfuric acid) and add it dropwise from the dropping funnel to the nitrating mixture. The temperature must be carefully controlled to remain below 5 °C to prevent over-nitration and side reactions.
- Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) until TLC analysis indicates the consumption of the starting material.
- Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
- Isolation & Purification: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent like ethanol to yield the purified **2-Chloro-4-methoxy-1-nitrobenzene**.

Reactivity and Performance in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of **2-Chloro-4-methoxy-1-nitrobenzene** stems from its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.

Caption: The addition-elimination mechanism of SNAr reactions.

Causality in Mechanism:

- Step 1 (Addition): A nucleophile (Nu^-) attacks the carbon atom bearing the chlorine. This is possible because the ortho nitro group withdraws electron density, making this carbon electrophilic. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring.
- Intermediate: The resulting negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, forming a stable Meisenheimer complex. This stabilization is why electron-withdrawing groups are essential for this reaction.
- Step 2 (Elimination): The aromaticity is restored as the chloride ion (Cl^-) is expelled. This step is fast.

Comparison with Alternative Reagents

The choice of a substituted nitroaromatic for an SNAr reaction depends on factors like reactivity, cost, and the specific transformation required. Here, we compare **2-Chloro-4-methoxy-1-nitrobenzene** with key alternatives.

Table 2: Comparison of Substrates for Nucleophilic Aromatic Substitution

Compound	CAS Number	Key Feature	Relative Reactivity (SNAr)	Rationale for Performance
2-Chloro-4-methoxy-1-nitrobenzene	28987-59-9	Topic Compound	Baseline	Good leaving group (Cl) activated by an ortho nitro group. Methoxy group is weakly activating but its position has minimal impact on the SNAr site.
2-Fluoro-4-methoxy-1-nitrobenzene	446-38-8	Fluoro Analogue	Higher	Fluorine is a much better leaving group than chlorine in SNAr. Its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer complex, accelerating the rate-determining attack step. ^[7]
1-Chloro-2-methoxy-4-nitrobenzene	1009-36-5	Isomeric Analogue	Higher	The nitro group is para to the chlorine leaving group. Both ortho and para positions provide strong activation for SNAr through

resonance
stabilization of
the
Meisenheimer
complex.[8][9]
[10]

The nitro group
is para to the
chlorine and
meta to the
bromine.
Activation is
much stronger at
the para position,
so nucleophiles
will selectively
displace the
chlorine, not the
bromine.[11]

2-Bromo-1-chloro-4-nitrobenzene	6627-55-0	Different Halogen Site	Site-selective	
---------------------------------	-----------	------------------------	----------------	--

In-Depth Analysis of Alternatives

- The Fluoro Advantage (2-Fluoro-4-methoxy-1-nitrobenzene): For transformations requiring high reactivity and milder conditions, the fluoro analogue is superior. The rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine. This often allows reactions to proceed at lower temperatures, which can be crucial for sensitive substrates. However, fluorinated aromatics are typically more expensive than their chlorinated counterparts.
- The Isomer Effect (1-Chloro-2-methoxy-4-nitrobenzene): In this isomer, the activating nitro group is para to the chloro leaving group. This positioning allows for direct resonance delocalization of the negative charge from the site of attack onto the nitro group, providing excellent stabilization for the Meisenheimer complex.[11] Its reactivity is comparable to, or sometimes greater than, the ortho-activated topic compound and represents a highly effective alternative.

Safety and Handling

2-Chloro-4-methoxy-1-nitrobenzene is a toxic substance and must be handled with care.[\[1\]](#) [\[3\]](#) It can be harmful if inhaled, swallowed, or absorbed through the skin.[\[4\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[\[1\]](#)[\[4\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid dust formation during handling.[\[4\]](#)
- First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, consult a physician.[\[4\]](#)

Conclusion

2-Chloro-4-methoxy-1-nitrobenzene is a valuable and versatile reagent in organic synthesis, primarily leveraged for its ability to undergo nucleophilic aromatic substitution. Its reactivity is governed by the strong activating effect of the ortho-nitro group. While effective, researchers and process chemists should consider alternatives such as the more reactive fluoro-analogue for challenging transformations or the isomeric 1-chloro-2-methoxy-4-nitrobenzene, which also exhibits excellent reactivity. A thorough understanding of the structure-activity relationships detailed in this guide enables the rational selection of the optimal reagent, balancing reactivity, cost, and safety for any given synthetic challenge.

References

- **2-Chloro-4-methoxy-1-nitrobenzene** - ChemBK. (2024-04-09). ChemBK. [\[Link\]](#)
- **2-chloro-4-methoxy-1-nitrobenzene** - ChemBK. (2024-04-09). ChemBK. [\[Link\]](#)
- MSDS of **2-chloro-4-methoxy-1-nitrobenzene**. Molbase. [\[Link\]](#)
- What is the literature melting point of 2-chloro-1-methoxy-4-nitrobenzene in degrees Celsius (°C)? - brainly.com. (2025-03-21). Brainly.com. [\[Link\]](#)
- 2-Chloro-1-methoxy-4-nitrobenzene | C7H6CINO3 | CID 21027 - PubChem. PubChem. [\[Link\]](#)
- **2-Chloro-4-methoxy-1-nitrobenzene** | C7H6CINO3 | CID 593789 - PubChem. PubChem. [\[Link\]](#)
- Benzene, 2-chloro-1-methoxy-4-nitro- - NIST WebBook. NIST. [\[Link\]](#)

- **2-Chloro-4-methoxy-1-nitrobenzene**, min 95%, 10 grams - CP Lab Safety. CP Lab Safety. [\[Link\]](#)
- Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0) - Cheméo. Cheméo. [\[Link\]](#)
- 2-methoxy-4-nitrochlorobenzene | CAS#:1009-36-5 | Chemsr. (2025-08-25). Chemsr. [\[Link\]](#)
- 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - Chemistry Stack Exchange. (2017-04-19). Chemistry Stack Exchange. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. capotchem.cn [capotchem.cn]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. 2-methoxy-4-nitrochlorobenzene | CAS#:1009-36-5 | Chemsr [chemsr.com]
- 10. chemscene.com [chemscene.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Literature review of 2-Chloro-4-methoxy-1-nitrobenzene properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183063#literature-review-of-2-chloro-4-methoxy-1-nitrobenzene-properties\]](https://www.benchchem.com/product/b183063#literature-review-of-2-chloro-4-methoxy-1-nitrobenzene-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com